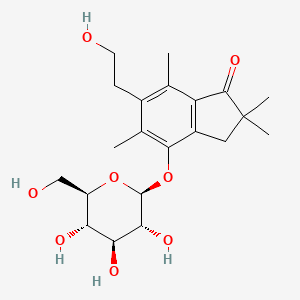
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- is a natural product found in Onychium siliculosum with data available.
Scientific Research Applications
Applications in Dopamine Receptor Research
- Claudi et al. (1996) synthesized enantiomeric pairs of related compounds, displaying affinity for dopamine D1 and D2 receptors. These compounds, including trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, were evaluated for their potential as central D1 agonists in a behavioral study on rats, indicating significant relevance in neuroscience and pharmacology research (Claudi et al., 1996).
Advances in Organic Chemistry and Synthesis
- Larsen and Stoodley (1990) discussed the influence of anomeric configuration and O-benzyl substitution on the diastereofacial reactivity of certain derivatives, contributing to the understanding of asymmetric synthesis in organic chemistry (Larsen & Stoodley, 1990).
- Wessel and Englert (1994) conducted a study on the synthesis and NMR characterization of sophorosyl trehalose tetrasaccharides, highlighting the compound's role in carbohydrate chemistry and spectroscopy (Wessel & Englert, 1994).
Isolation and Characterization in Natural Products
- Takara et al. (2003) isolated new phenolic compounds from Kokuto, non-centrifuged cane sugar, demonstrating the compound's significance in the study of natural products and their bioactive potential (Takara et al., 2003).
Structural and Spectroscopic Analysis
- Çalış et al. (1999) isolated and elucidated the structure of various phenylvaleric acid and flavonoid glycosides, employing methods like NMR and HPLC, which are crucial in pharmaceutical and biochemical research (Çalış et al., 1999).
- Lee et al. (1995) reported the structure of a related compound, emphasizing its role as a β-glucosidase inhibitor and its implications in enzymology and medicinal chemistry (Lee et al., 1995).
Pharmacological and Biological Activity Studies
- Yerra et al. (2020) focused on the degradation products of indacaterol, a drug used in COPD treatment, which underscores the importance of stability and degradation studies in pharmaceutical sciences (Yerra et al., 2020).
properties
CAS RN |
78415-48-2 |
|---|---|
Product Name |
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- |
Molecular Formula |
C21H30O8 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one |
InChI |
InChI=1S/C21H30O8/c1-9-11(5-6-22)10(2)18(12-7-21(3,4)19(27)14(9)12)29-20-17(26)16(25)15(24)13(8-23)28-20/h13,15-17,20,22-26H,5-8H2,1-4H3/t13-,15-,16+,17-,20+/m1/s1 |
InChI Key |
CLZGEWQFWIBQEP-RGCXKDKSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)CCO |
SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)CCO |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)CCO |
synonyms |
onitinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



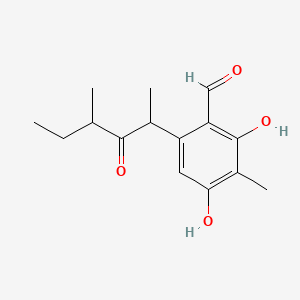
![[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1195525.png)
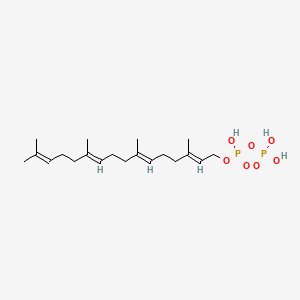
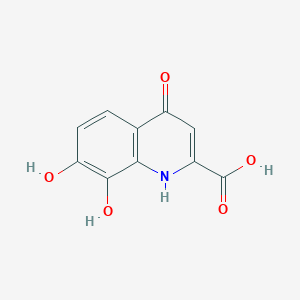
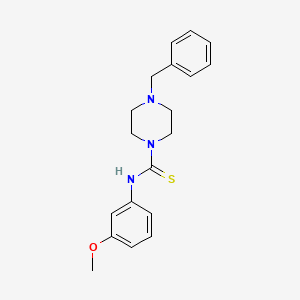
![3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B1195533.png)
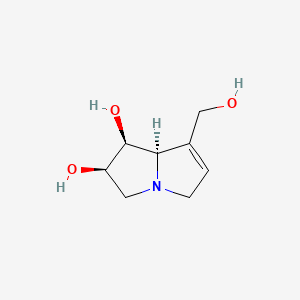
![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
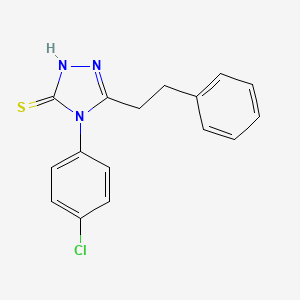
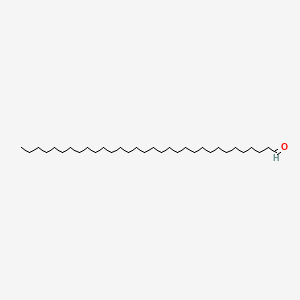
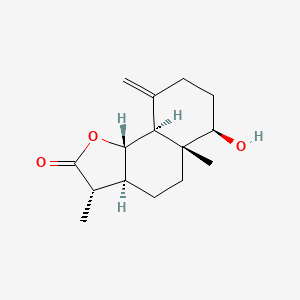
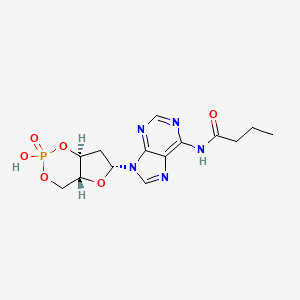
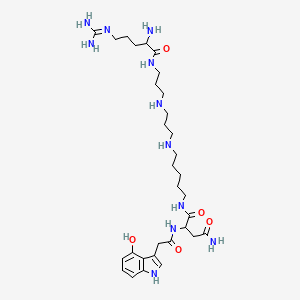
![Trimethyl[(S)-4-amino-4-carboxybutyl] ammonium](/img/structure/B1195544.png)